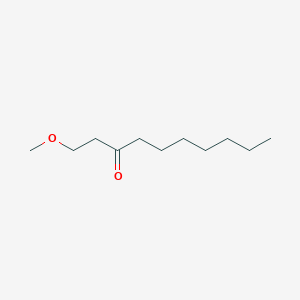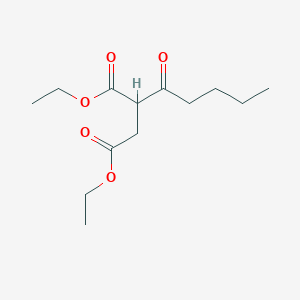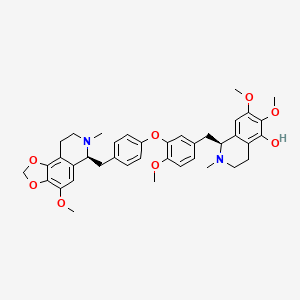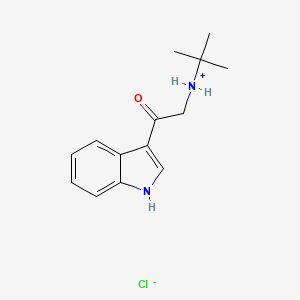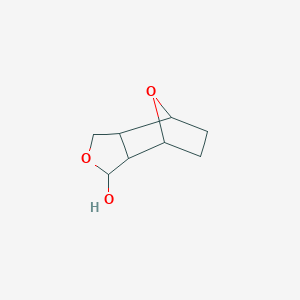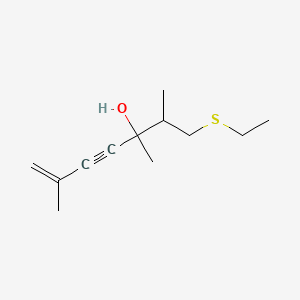
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is an organic compound characterized by its unique structure, which includes multiple functional groups such as an alkyne, an alkene, and a thiol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, followed by the introduction of the thiol group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The alkyne and alkene groups can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Trimethylhept-1-en-3-yn-5-ol: Lacks the thiol group, resulting in different reactivity.
2,5,6-Trimethyl-7-ethylhept-1-en-3-yn-5-ol: Similar structure but without the thiol group.
Uniqueness
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where thiol reactivity is desired.
Propriétés
Numéro CAS |
77922-37-3 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C12H20OS/c1-6-14-9-11(4)12(5,13)8-7-10(2)3/h11,13H,2,6,9H2,1,3-5H3 |
Clé InChI |
WOYHVBXSYNCYJD-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(C)C(C)(C#CC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


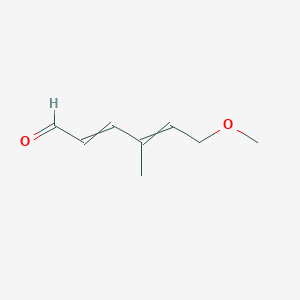

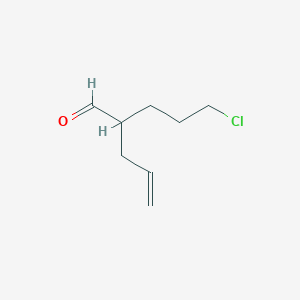


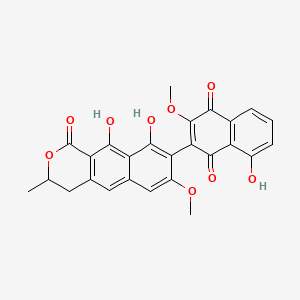
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)

